molecular formula C16H22BrN3O2 B2965897 4-((2-bromobenzamido)methyl)-N,N-dimethylpiperidine-1-carboxamide CAS No. 2034358-34-2

4-((2-bromobenzamido)methyl)-N,N-dimethylpiperidine-1-carboxamide

Cat. No.: B2965897
CAS No.: 2034358-34-2
M. Wt: 368.275
InChI Key: UBHCNWNNLWVSMT-UHFFFAOYSA-N
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Description

4-((2-bromobenzamido)methyl)-N,N-dimethylpiperidine-1-carboxamide is a synthetic organic compound that features a piperidine ring substituted with a bromobenzamido group and a dimethylcarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-bromobenzamido)methyl)-N,N-dimethylpiperidine-1-carboxamide typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization. One common route involves the bromination of benzamide followed by coupling with a piperidine derivative under controlled conditions. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-((2-bromobenzamido)methyl)-N,N-dimethylpiperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The bromine atom in the benzamido group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

4-((2-bromobenzamido)methyl)-N,N-dimethylpiperidine-1-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of 4-((2-bromobenzamido)methyl)-N,N-dimethylpiperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-((2-chlorobenzamido)methyl)-N,N-dimethylpiperidine-1-carboxamide
  • 4-((2-fluorobenzamido)methyl)-N,N-dimethylpiperidine-1-carboxamide
  • 4-((2-iodobenzamido)methyl)-N,N-dimethylpiperidine-1-carboxamide

Uniqueness

4-((2-bromobenzamido)methyl)-N,N-dimethylpiperidine-1-carboxamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This uniqueness can be leveraged in specific applications where bromine’s properties are advantageous, such as in medicinal chemistry for the development of novel therapeutic agents.

Properties

IUPAC Name

4-[[(2-bromobenzoyl)amino]methyl]-N,N-dimethylpiperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22BrN3O2/c1-19(2)16(22)20-9-7-12(8-10-20)11-18-15(21)13-5-3-4-6-14(13)17/h3-6,12H,7-11H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBHCNWNNLWVSMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)N1CCC(CC1)CNC(=O)C2=CC=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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